molecular formula C7H4BrF3S B151468 3-(Trifluoromethylthio)bromobenzene CAS No. 2252-45-1

3-(Trifluoromethylthio)bromobenzene

Cat. No.: B151468
CAS No.: 2252-45-1
M. Wt: 257.07 g/mol
InChI Key: OLHXBVBNFOHXOB-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)bromobenzene is an organic compound with the molecular formula C7H4BrF3S. It is characterized by the presence of a trifluoromethylthio group (-SCF3) and a bromine atom attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)bromobenzene typically involves the introduction of the trifluoromethylthio group onto a bromobenzene derivative. One common method is the reaction of bromobenzene with trifluoromethylthiolating agents such as trifluoromethylthiolating reagents in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance the yield and selectivity of the desired product. These methods are designed to minimize waste and reduce production costs while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)bromobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thiol-substituted benzene derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling: Biaryl compounds

Scientific Research Applications

3-(Trifluoromethylthio)bromobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)bromobenzene involves its interaction with various molecular targets and pathways. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)bromobenzene
  • 3,5-Bis(trifluoromethyl)bromobenzene
  • 3-(Trifluoromethylthio)chlorobenzene

Uniqueness

3-(Trifluoromethylthio)bromobenzene is unique due to the specific positioning of the trifluoromethylthio group and the bromine atom on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

1-bromo-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHXBVBNFOHXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371307
Record name 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
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Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-45-1
Record name 1-Bromo-3-[(trifluoromethyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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